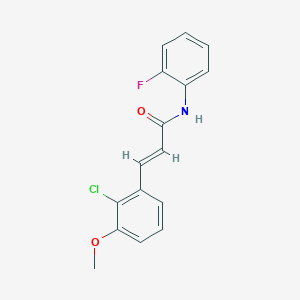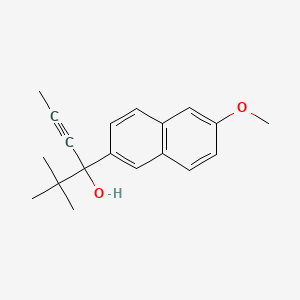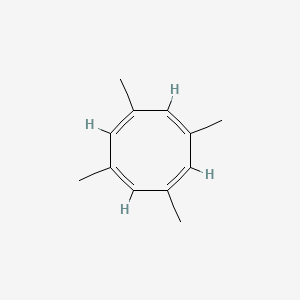
3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5Br2NO. It is characterized by the presence of two bromine atoms, a methyl group, and an aldehyde group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 5-methyl-1H-pyrrole-2-carbaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine safely and efficiently.
化学反応の分析
Types of Reactions: 3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 3,4-dibromo-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,4-dibromo-5-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It serves as a precursor in the synthesis of bioactive molecules that can be used in biological assays and studies.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets.
類似化合物との比較
4,5-Dibromo-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methyl group at the 5 position.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Contains an ester group instead of an aldehyde group.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Contains an amide group and a phenyl group.
Uniqueness: 3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both bromine atoms and a methyl group on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
38997-06-7 |
|---|---|
分子式 |
C6H5Br2NO |
分子量 |
266.92 g/mol |
IUPAC名 |
3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H5Br2NO/c1-3-5(7)6(8)4(2-10)9-3/h2,9H,1H3 |
InChIキー |
CWKDCIICPPTKFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N1)C=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)

